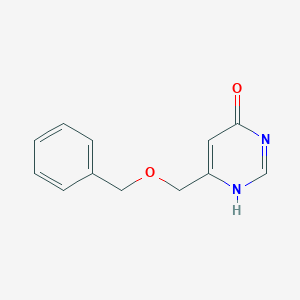

6-Benzyloxymethyl-4-hydroxypyrimidine

描述

6-Benzyloxymethyl-4-hydroxypyrimidine is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine.

准备方法

The synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine can be achieved through several routes. One common method involves the reaction of ethyl 4-(benzyloxy)-3-oxobutanoate with formamidine acetate . The reaction conditions typically include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production costs.

化学反应分析

6-Benzyloxymethyl-4-hydroxypyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group or the benzyloxymethyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction could produce pyrimidine alcohols .

科学研究应用

Medicinal Chemistry Applications

Antiviral Properties

Research indicates that 6-Benzyloxymethyl-4-hydroxypyrimidine and its derivatives exhibit promising antiviral activities, particularly against human immunodeficiency virus (HIV). Studies have shown that modifications to the pyrimidine core can enhance binding affinity and inhibitory potency against both reverse transcriptase and integrase enzymes involved in HIV replication .

Table 1: Antiviral Activity of Pyrimidine Derivatives

| Compound | EC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | 26 | Reverse Transcriptase |

| Modified derivative X | 59 | Integrase |

| Modified derivative Y | 39 | Reverse Transcriptase |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its ability to modulate cell signaling pathways makes it a candidate for further research in cancer therapeutics. Studies suggest that it may inhibit specific kinases involved in tumor growth and metastasis .

Biochemical Applications

Enzyme Interaction Studies

this compound serves as a critical tool in biochemical assays aimed at understanding enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor allows researchers to dissect complex biochemical networks involving pyrimidine metabolism .

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits specific enzymes within metabolic pathways, leading to altered metabolite levels and cellular responses. The research highlighted the compound's potential to serve as a lead structure for developing enzyme inhibitors .

Synthetic Applications

Building Block for Complex Synthesis

In organic synthesis, this compound is utilized as a building block for creating more complex pyrimidine derivatives. Its functional groups allow for various chemical reactions, including oxidation and substitution, which are essential in drug development processes .

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Pyrimidine carboxylic acids |

| Reduction | Sodium borohydride | Pyrimidine alcohols |

| Nucleophilic Substitution | Alkyl halides | Substituted pyrimidines |

Industrial Applications

Pharmaceutical Development

The pharmaceutical industry is increasingly interested in this compound for its potential use in developing new drugs. As an intermediate in synthesizing active pharmaceutical ingredients, it plays a crucial role in the formulation of therapeutic agents targeting viral infections and cancers .

作用机制

The mechanism of action of 6-Benzyloxymethyl-4-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, pyrimidine derivatives can inhibit or activate enzymes involved in nucleotide synthesis and metabolism . This can lead to changes in cellular processes such as DNA replication, RNA transcription, and protein synthesis . The exact molecular targets and pathways depend on the specific structure and functional groups of the pyrimidine derivative .

相似化合物的比较

6-Benzyloxymethyl-4-hydroxypyrimidine can be compared with other similar compounds, such as:

4-Hydroxypyrimidine: This compound lacks the benzyloxymethyl group, making it less hydrophobic and potentially less bioavailable.

6-Methoxymethyl-4-hydroxypyrimidine: The methoxymethyl group is less bulky than the benzyloxymethyl group, which may affect the compound’s reactivity and interactions with biological targets.

6-Phenylmethyl-4-hydroxypyrimidine: This compound has a phenylmethyl group instead of a benzyloxymethyl group, which can influence its chemical properties and biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other pyrimidine derivatives .

生物活性

6-Benzyloxymethyl-4-hydroxypyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is particularly significant in biochemical research, including proteomics and enzyme interaction studies. Understanding its biological activity involves examining its molecular mechanisms, effects on cellular processes, and potential therapeutic applications.

This compound exhibits several key biochemical properties:

- Role in Biochemical Reactions : It plays a crucial role in various biochemical reactions, particularly in proteomics research where it interacts with different enzymes and proteins.

- Cellular Effects : The compound influences cell functions by modulating signaling pathways, gene expression, and metabolic processes.

- Molecular Mechanism : Its mechanism of action involves binding to specific biomolecules, which can either inhibit or activate enzymes by interacting with their active sites.

The molecular mechanism of this compound can be summarized as follows:

- Enzyme Interaction : The compound can inhibit or activate enzymes involved in nucleotide synthesis and metabolism. This is critical for understanding its potential as a therapeutic agent.

- Binding Affinity : Studies indicate that the compound's binding interactions are essential for its biological activity, affecting the catalytic activity of target enzymes .

Case Studies and Research Findings

- Cellular Effects : In laboratory settings, this compound has been shown to impact various cell types. For instance, it modulates cellular metabolism and gene expression levels in response to different dosages.

- Animal Models : Research indicates that the effects of this compound vary significantly with dosage in animal models. At lower doses, the compound may exhibit minimal effects, while higher concentrations can lead to substantial changes in cellular function.

- Metabolic Pathways : The compound is involved in several metabolic pathways, interacting with various enzymes and cofactors that regulate metabolic flux and metabolite levels.

Data Table: Biological Activity Overview

Applications in Research and Medicine

This compound has potential applications across various fields:

- Chemistry : Used as a building block for synthesizing more complex pyrimidine derivatives.

- Biology : Employed in biochemical assays to study enzyme interactions and metabolic pathways.

- Medicine : Ongoing research explores its use as an antiviral, antibacterial, and anticancer agent due to its ability to modulate enzyme activity .

属性

IUPAC Name |

4-(phenylmethoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12-6-11(13-9-14-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUDVCRFJAGXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632617 | |

| Record name | 6-[(Benzyloxy)methyl]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188177-37-9 | |

| Record name | 6-[(Benzyloxy)methyl]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。